5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide
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Overview
Description
5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromomethyl group at the 5-position and two methyl groups at the 1 and 4 positions of the imidazole ring, with an additional hydrobromide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide typically involves the bromination of 1,4-dimethylimidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane (CH₂Cl₂) and a catalyst like iron(III) bromide (FeBr₃) to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoimidazole, thiocyanatoimidazole, and alkoxyimidazole derivatives.
Oxidation Reactions: Products include imidazole carboxylic acids and imidazole ketones.
Reduction Reactions: Products include methylimidazole and other reduced imidazole derivatives.
Scientific Research Applications
5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of metal complexes for biological applications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA and RNA, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
5-Bromomethyl-1-methylimidazole: Lacks the additional methyl group at the 4-position.
1,4-Dimethylimidazole: Lacks the bromomethyl group.
5-Chloromethyl-1,4-dimethylimidazole: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide is unique due to the presence of both the bromomethyl group and the two methyl groups at specific positions on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(bromomethyl)-1,4-dimethylimidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-5-6(3-7)9(2)4-8-5;/h4H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGWAIPNNIRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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